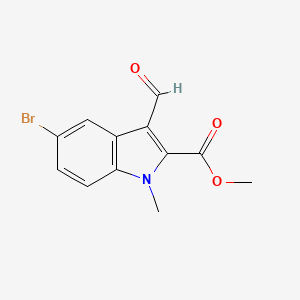
methyl 5-bromo-3-formyl-1-methyl-1H-indole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-bromo-3-formyl-1-methyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 5-position, a formyl group at the 3-position, a methyl group at the 1-position, and a carboxylate ester at the 2-position of the indole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromo-3-formyl-1-methyl-1H-indole-2-carboxylate typically involves multi-step reactions starting from commercially available indole derivatives. One common method includes the bromination of methyl 1-methyl-1H-indole-2-carboxylate followed by formylation at the 3-position. The bromination can be achieved using bromine or N-bromosuccinimide in the presence of a suitable solvent like dichloromethane. Formylation is often carried out using Vilsmeier-Haack reaction conditions, which involve the use of N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed.
化学反应分析
Types of Reactions
Methyl 5-bromo-3-formyl-1-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Methyl 5-bromo-3-carboxy-1-methyl-1H-indole-2-carboxylate.
Reduction: Methyl 5-bromo-3-hydroxymethyl-1-methyl-1H-indole-2-carboxylate.
Substitution: Methyl 5-substituted-3-formyl-1-methyl-1H-indole-2-carboxylate (depending on the nucleophile used).
科学研究应用
Methyl 5-bromo-3-formyl-1-methyl-1H-indole-2-carboxylate has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of methyl 5-bromo-3-formyl-1-methyl-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The formyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites in biological molecules. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Methyl 5-bromo-1-methyl-1H-indole-2-carboxylate: Lacks the formyl group at the 3-position.
Methyl 3-formyl-1-methyl-1H-indole-2-carboxylate: Lacks the bromine atom at the 5-position.
Methyl 5-bromo-3-formyl-1H-indole-2-carboxylate: Lacks the methyl group at the 1-position.
Uniqueness
Methyl 5-bromo-3-formyl-1-methyl-1H-indole-2-carboxylate is unique due to the combination of substituents on the indole ring, which can influence its reactivity and biological activity
属性
分子式 |
C12H10BrNO3 |
|---|---|
分子量 |
296.12 g/mol |
IUPAC 名称 |
methyl 5-bromo-3-formyl-1-methylindole-2-carboxylate |
InChI |
InChI=1S/C12H10BrNO3/c1-14-10-4-3-7(13)5-8(10)9(6-15)11(14)12(16)17-2/h3-6H,1-2H3 |
InChI 键 |
HRQQQPYXTGPUCF-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=C(C=C2)Br)C(=C1C(=O)OC)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















